molecular formula C15H11NO6 B1642426 Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate CAS No. 80248-06-2

Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate

Cat. No. B1642426
Key on ui cas rn: 80248-06-2
M. Wt: 301.25 g/mol
InChI Key: FNRLYNOJRFASRB-UHFFFAOYSA-N
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Patent
US05304644

Procedure details

Sodium hydride (3.09 g) was added in portions to a stirred solution of salicylaldehyde (14.3 g) in N,N-dimethylformamide (180 mL) under nitrogen. To the resulting dark solution was added methyl 4-chloro-3-nitrobenzoate (23.0 g) and N,N-dimethylformamide (50 mL), and the reaction was heated at 103° C. for 2.75 hours. The reaction was evaporated under vacuum, and the resulting oily mixture was partitioned between chloroform and water. The layers were separated, and the chloroform layer was washed with 1 M NaOH, water, and brine, dried over magnesium sulfate, and evaporated under vacuum to a yellow solid. Recrystalization from methanol yielded the title compound as light yellow crystals Mp: 109°-110° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].Cl[C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=1[N+:23]([O-:25])=[O:24]>CN(C)C=O>[CH:3]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[O:6][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=1[N+:23]([O-:25])=[O:24])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
103 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting oily mixture was partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the chloroform layer was washed with 1 M NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystalization from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OC2=C(C=C(C(=O)OC)C=C2)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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